molecular formula C22H19IN2O3 B11559279 2-(4-Iodophenoxy)-N'-[(E)-[2-(prop-2-EN-1-yloxy)naphthalen-1-YL]methylidene]acetohydrazide

2-(4-Iodophenoxy)-N'-[(E)-[2-(prop-2-EN-1-yloxy)naphthalen-1-YL]methylidene]acetohydrazide

Cat. No.: B11559279
M. Wt: 486.3 g/mol
InChI Key: ZOFVZIVITRILMF-ZVHZXABRSA-N
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Description

2-(4-Iodophenoxy)-N’-[(E)-[2-(prop-2-EN-1-yloxy)naphthalen-1-YL]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an iodophenoxy group and a naphthylidene moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenoxy)-N’-[(E)-[2-(prop-2-EN-1-yloxy)naphthalen-1-YL]methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the iodophenoxy intermediate, followed by the introduction of the naphthylidene group through a condensation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenoxy)-N’-[(E)-[2-(prop-2-EN-1-yloxy)naphthalen-1-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the iodine atom with other functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenoxy)-N’-[(E)-[2-(prop-2-EN-1-yloxy)naphthalen-1-YL]methylidene]acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)-N’-[(E)-[2-(prop-2-EN-1-yloxy)naphthalen-1-YL]methylidene]acetohydrazide
  • 2-(4-Chlorophenoxy)-N’-[(E)-[2-(prop-2-EN-1-yloxy)naphthalen-1-YL]methylidene]acetohydrazide

Uniqueness

The presence of the iodophenoxy group in 2-(4-Iodophenoxy)-N’-[(E)-[2-(prop-2-EN-1-yloxy)naphthalen-1-YL]methylidene]acetohydrazide distinguishes it from similar compounds with bromine or chlorine atoms

Properties

Molecular Formula

C22H19IN2O3

Molecular Weight

486.3 g/mol

IUPAC Name

2-(4-iodophenoxy)-N-[(E)-(2-prop-2-enoxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H19IN2O3/c1-2-13-27-21-12-7-16-5-3-4-6-19(16)20(21)14-24-25-22(26)15-28-18-10-8-17(23)9-11-18/h2-12,14H,1,13,15H2,(H,25,26)/b24-14+

InChI Key

ZOFVZIVITRILMF-ZVHZXABRSA-N

Isomeric SMILES

C=CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)COC3=CC=C(C=C3)I

Canonical SMILES

C=CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)COC3=CC=C(C=C3)I

Origin of Product

United States

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